

Application Note: Recombinant Expression and Purification of Tau Peptide (295-309)

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Compound of Interest

Compound Name: *Tau Peptide (295-309)*

Cat. No.: *B12404520*

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Audience: Researchers, scientists, and drug development professionals.

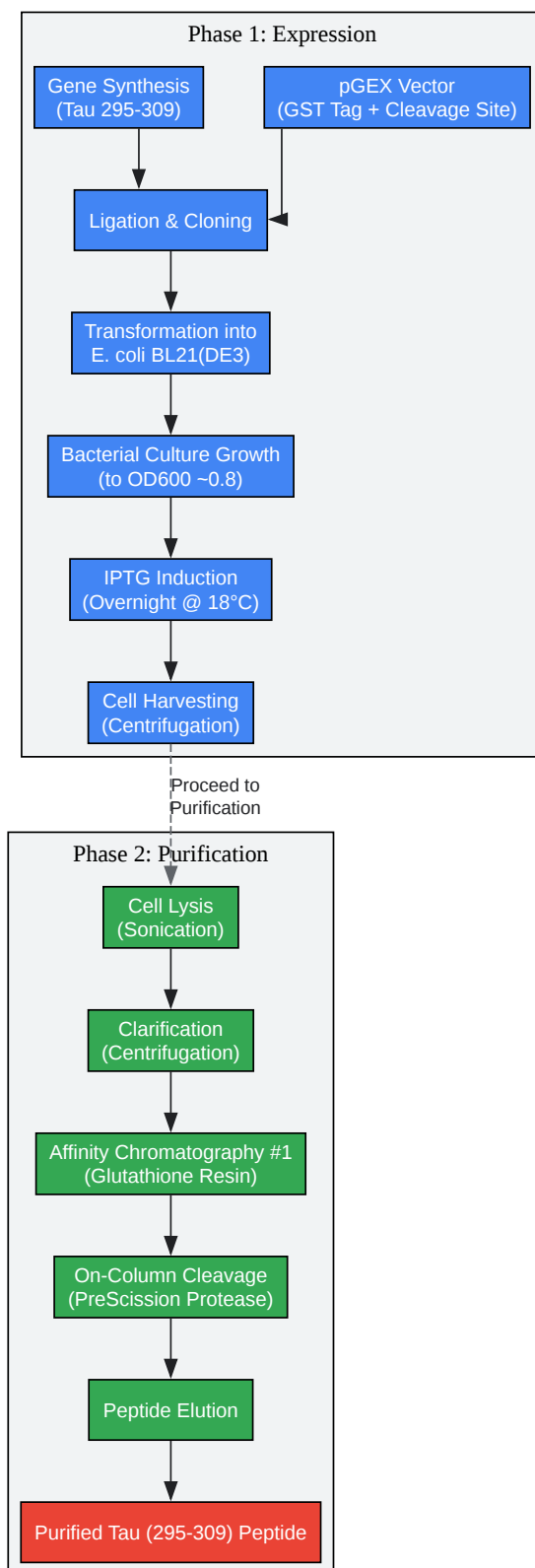
Introduction

The Tau protein, particularly its microtubule-binding region, is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. Specific peptide fragments of Tau are valuable tools for studying the mechanisms of aggregation, protein-protein interactions, and for the development of diagnostic and therapeutic agents. This application note provides a detailed protocol for the high-yield recombinant expression and purification of the Tau peptide corresponding to amino acids 295-309. Due to the small size of the peptide, which makes it susceptible to proteolytic degradation and difficult to purify directly, the protocol employs an N-terminal Glutathione S-transferase (GST) fusion tag strategy. This approach enhances solubility, protects the peptide from degradation, and allows for a robust two-step affinity purification process.

Experimental Overview and Rationale

The overall strategy involves cloning the DNA sequence for Tau (295-309) into a bacterial expression vector that provides an N-terminal GST tag and a specific protease cleavage site. The resulting fusion protein is overexpressed in *Escherichia coli* and purified from the soluble

fraction using glutathione affinity chromatography. Following elution, the GST tag is proteolytically cleaved to release the target peptide. A second, subtractive affinity step is used to remove the cleaved GST tag and any remaining uncleaved fusion protein. The final, highly pure Tau peptide is then collected in the flow-through for downstream applications.



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Figure 1. High-level workflow for the expression and purification of Tau (295-309).

Quantitative Data Summary

The following table summarizes typical yields and purity obtained from a 1-liter bacterial culture using the described protocol. Values are representative and may vary based on specific laboratory conditions and equipment.

Parameter	Value	Method of Determination
Bacterial Cell Pellet (wet weight)	5 - 8 g	Gravimetry
Total Soluble Protein	200 - 300 mg	Bradford or BCA Assay
Yield of GST-Tau Fusion Protein	10 - 15 mg	Bradford or BCA Assay
Yield of Purified Tau (295-309) Peptide	0.5 - 1.0 mg	UV-Vis at 280 nm
Purity	>95%	RP-HPLC, Densitometry on SDS-PAGE
Final Confirmed Molecular Weight	~1550 Da	Mass Spectrometry (MALDI-TOF or ESI)

Detailed Experimental Protocols

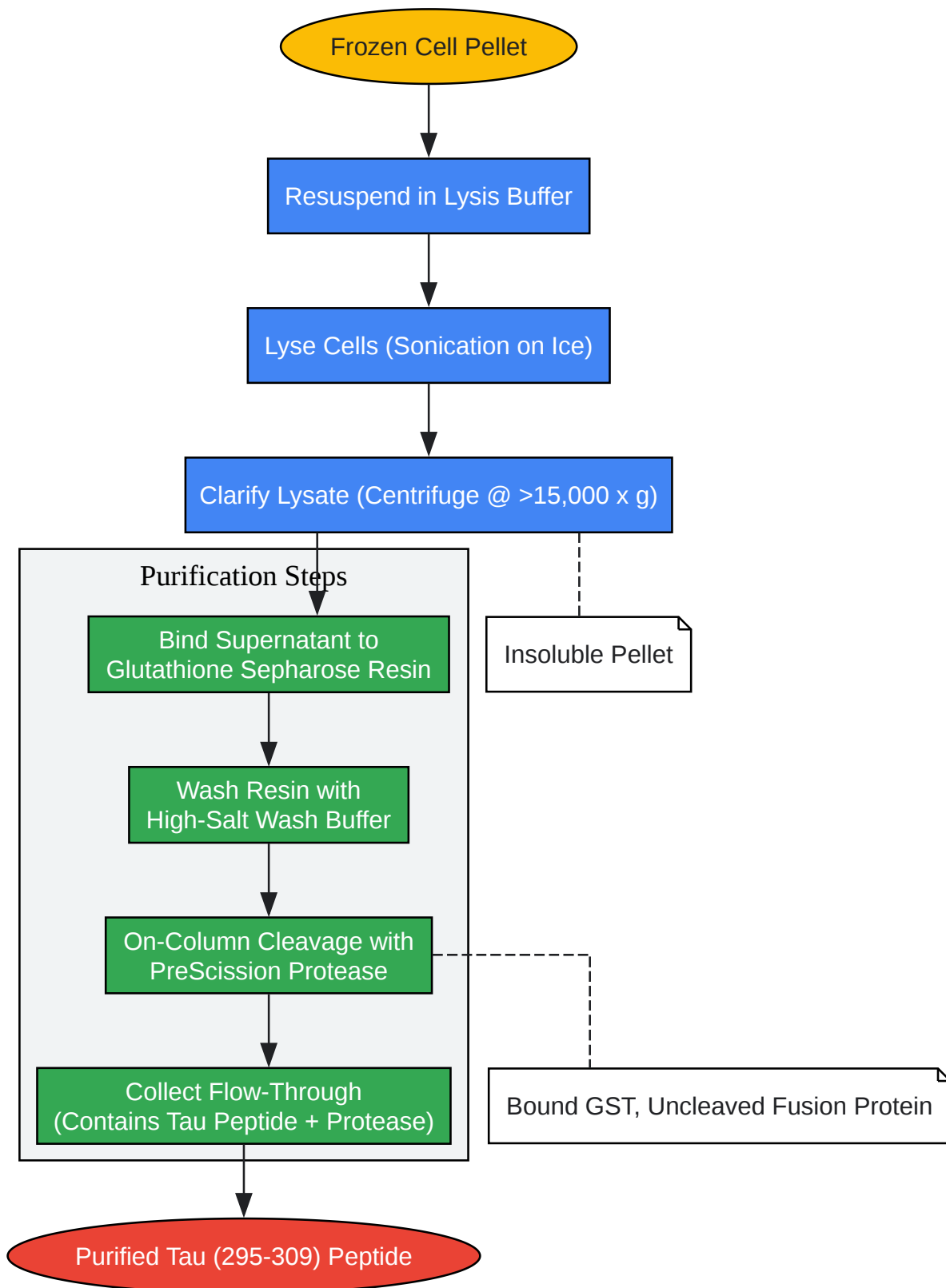
Protocol 1: Gene Cloning and Expression Vector Construction

- **Gene Synthesis:** Synthesize a DNA fragment encoding Tau amino acids 295-309 (Sequence: GKVQIINKKLDLSNV). Include flanking restriction sites (e.g., BamHI and EcoRI) compatible with the pGEX expression vector series. Incorporate a stop codon at the end of the peptide sequence.
- **Vector Preparation:** Digest the pGEX-4T-1 (or similar) vector with the corresponding restriction enzymes (e.g., BamHI and EcoRI). Dephosphorylate the vector to prevent self-ligation.

- Ligation: Ligate the digested and purified synthetic gene fragment into the prepared pGEX vector. This places the Tau peptide sequence downstream of the GST tag and a protease cleavage site (e.g., Thrombin or PreScission Protease).
- Transformation: Transform the ligation product into a competent cloning strain of *E. coli* (e.g., DH5 α). Plate on LB agar containing ampicillin (100 $\mu\text{g}/\text{mL}$) and incubate overnight at 37°C.
- Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the purified plasmid DNA from positive clones.

Protocol 2: Recombinant Protein Expression

- Transformation: Transform the sequence-verified pGEX-GST-Tau(295-309) plasmid into a competent expression strain of *E. coli*, such as BL21(DE3) or Rosetta(DE3)pLysS.[1] Plate on LB agar with appropriate antibiotics (e.g., ampicillin 100 $\mu\text{g}/\text{mL}$) and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing ampicillin. Grow overnight at 37°C with shaking at 250 RPM.[2]
- Large-Scale Culture: Inoculate 1 L of LB medium (with ampicillin) with 10 mL of the overnight starter culture. Grow at 37°C with shaking (250 RPM) until the optical density at 600 nm (OD600) reaches 0.8-1.0.[2]
- Induction: Cool the culture to 18°C. Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.15 mM.[3]
- Expression: Continue to incubate the culture overnight (16-18 hours) at 18°C with shaking. This mild induction paradigm minimizes the formation of insoluble aggregates.[4][5][6]
- Harvesting: Pellet the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.[2] Discard the supernatant. The cell pellet can be stored at -80°C until purification.[7]



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Figure 2. Detailed workflow for the purification of Tau (295-309) peptide.

Protocol 3: Peptide Purification

Perform all purification steps at 4°C or on ice.[7]

- **Cell Lysis:** Thaw the cell pellet from 1 L of culture on ice and resuspend in 40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail). Lyse the cells by sonication on ice.
- **Clarification:** Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins. Carefully collect the supernatant, which contains the soluble GST-Tau fusion protein.
- **Affinity Chromatography (Binding):** Add the clarified supernatant to 2 mL of pre-equilibrated Glutathione Sepharose resin slurry. Incubate for 1 hour at 4°C with gentle rotation to allow the fusion protein to bind to the resin.
- **Washing:** Pellet the resin by gentle centrifugation (500 x g for 5 min) and discard the supernatant. Wash the resin three times with 20 mL of ice-cold Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.
- **Proteolytic Cleavage:** After the final wash, resuspend the resin in 2 mL of Cleavage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT). Add an appropriate amount of PreScission Protease (or other suitable protease) and incubate overnight at 4°C with gentle rotation. This step cleaves the Tau peptide from the GST tag.
- **Peptide Elution:** Pellet the resin by centrifugation (500 x g for 5 min). The supernatant now contains the released Tau (295-309) peptide and the protease. Carefully collect this supernatant.
- **Subtractive Affinity Step (Optional but Recommended):** To remove the protease (which is often GST-tagged itself), the collected supernatant can be passed through a fresh, small column of Glutathione Sepharose resin.[5][7] The flow-through will contain the pure Tau peptide, while the protease and any uncleaved fusion protein will bind to the resin.
- **Buffer Exchange & Concentration (Optional):** The purified peptide can be buffer-exchanged into a desired storage buffer (e.g., PBS pH 7.4) and concentrated using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 500 Da).

- Storage: Aliquot the final peptide solution, flash-freeze in liquid nitrogen, and store at -80°C. It is recommended to use fresh preparations for experiments, as freezing can sometimes promote aggregation of Tau constructs.[6][7]

Protocol 4: Purity and Identity Confirmation

- SDS-PAGE Analysis: Analyze all fractions (lysate, flow-through, wash, and final eluate) on a 16% Tris-Tricine polyacrylamide gel, which provides better resolution for small peptides than standard Tris-Glycine gels. The final product should show a single band corresponding to the peptide's molecular weight (~1.5 kDa), though it may be faint or run diffusely.
- Mass Spectrometry: Confirm the identity and exact molecular mass of the purified peptide using MALDI-TOF or ESI mass spectrometry.
- RP-HPLC: Assess the final purity of the peptide using reverse-phase high-performance liquid chromatography. The peptide should ideally appear as a single, sharp peak.

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